2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
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Overview
Description
2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride is a chemical compound with the molecular formula C24H26ClNO and a molecular weight of 379.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride typically involves the reaction of 2-indanamine with 2-(2-benzylphenoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Indanamine, N-(2-(2-phenoxy)ethyl)-, hydrochloride
- 2-Indanamine, N-(2-(2-methoxyphenoxy)ethyl)-, hydrochloride
- 2-Indanamine, N-(2-(2-ethoxyphenoxy)ethyl)-, hydrochloride
Uniqueness
2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO.ClH/c1-2-8-19(9-3-1)16-22-12-6-7-13-24(22)26-15-14-25-23-17-20-10-4-5-11-21(20)18-23;/h1-13,23,25H,14-18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYNUJXWDAIJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCCOC3=CC=CC=C3CC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146373 |
Source
|
Record name | 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-58-0 |
Source
|
Record name | 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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